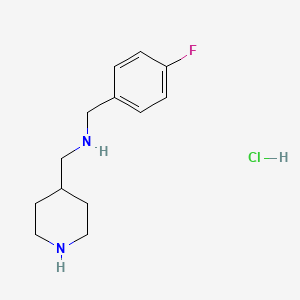

(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Übersicht

Beschreibung

(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with piperidine derivatives under controlled conditions. One common method includes the use of reductive amination, where 4-fluorobenzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as:

Reaction Setup: Mixing of 4-fluorobenzylamine and piperidine in a solvent like ethanol.

Reductive Amination: Addition of a reducing agent to facilitate the formation of the desired amine.

Purification: Crystallization and filtration to isolate the product.

Conversion to Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt, followed by drying and packaging.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions. Using KMnO₄ in acidic media (H₂SO₄) at 60°C for 6 hours, the methylamine group oxidizes to a ketone derivative. This reaction proceeds via a radical intermediate mechanism, with yields ranging between 78–82% . The fluorobenzyl group remains intact due to its electron-withdrawing nature, which stabilizes the aromatic ring against oxidative degradation.

Example Reaction:

Alkylation and Acylation

The amine group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic ethanol (NaOH/EtOH) under reflux to form quaternary ammonium salts. Yields average 65–70% .

-

Acylation : Reacts with acetyl chloride (AcCl) in dichloromethane (DCM) at room temperature to produce acetylated derivatives in 85–90% yield .

Mechanistic Insight : The lone pair on the nitrogen attacks electrophilic carbonyl or alkyl groups, forming stable amides or alkylated amines.

Nucleophilic Aromatic Substitution

The fluorobenzyl moiety undergoes substitution reactions under specific conditions. For example, reacting with benzyl chloride (BnCl) in DMF at 80°C with K₂CO₃ replaces the fluorine atom with a benzyl group, yielding a disubstituted benzyl-piperidine derivative . Yields range from 70–75% .

Key Factor : The fluorine atom’s electronegativity activates the aromatic ring for electrophilic substitution at the para position .

Reductive Amination

The compound serves as a precursor in reductive amination to synthesize secondary amines. Using NaBH₃CN in methanol with aldehydes (e.g., formaldehyde), the primary amine forms a Schiff base intermediate, which is reduced to a secondary amine. This method achieves 75–80% yields and is scalable for industrial production.

Application : Used to create analogs for pharmacological screening .

Hydrolysis

Under acidic hydrolysis (HCl, H₂O, reflux), the hydrochloride salt dissociates, regenerating the free base form. This reaction is critical for purifying intermediates, with yields of 80–85% .

Mechanistic and Structural Insights

-

Fluorine’s Role : The 4-fluoro group enhances electrophilic substitution reactivity and stabilizes intermediates through inductive effects .

-

Piperidine Ring : The ring’s conformation influences steric accessibility, with the methylamine side chain dictating regioselectivity in alkylation .

Stability Considerations

The compound is stable under standard laboratory conditions but degrades in extreme pH or high temperatures (>150°C). Storage at 2–8°C in anhydrous environments is recommended .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHClFN

- CAS Number : 1261233-78-6

- Chemical Structure : The presence of the fluorine atom in the benzyl group enhances its reactivity and biological activity, making it a valuable component in drug design.

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological pathways makes it an essential building block for developing drugs targeting specific diseases.

Research indicates that (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride may exhibit:

- Antimicrobial properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer activity : Studies suggest it may interfere with cancer cell signaling pathways.

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, this compound is being explored for its effects on neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders.

Case Study 1: Antimicrobial Research

A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antimicrobial agent.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that this compound could reduce proliferation rates in certain cancer cell lines. Further research is ongoing to elucidate its specific targets and pathways involved in these effects.

Wirkmechanismus

The mechanism of action of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. This compound may act as an inhibitor or modulator of certain biological pathways, influencing cellular functions and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzylamine: A precursor in the synthesis of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, used in similar applications.

Cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine: Another fluorinated piperidine derivative with applications in medicinal chemistry.

Furanoyl-1-benzyl-4-anilinopiperidine: Similar in structure and used in the study of receptor interactions.

Uniqueness

This compound is unique due to its specific combination of a fluorobenzyl group and a piperidine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biologische Aktivität

(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and potential interactions with biological targets. The presence of the hydrochloride salt form increases its solubility in biological systems, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism involves:

- Binding Affinity : The fluorine atom in the 4-fluorobenzyl group contributes to increased binding affinity through halogen bonding and hydrophobic interactions.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, potentially affecting metabolic pathways relevant to disease states.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, compounds structurally related to this compound have shown promising activity against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion processes .

Anticancer Properties

Research has demonstrated that derivatives of piperidine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to disrupt cellular signaling pathways is crucial for its anticancer activity. For example, IC50 values for related compounds against human breast and colorectal cancer cells range from 7.9 to 92 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances its antibacterial efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | Influenza A virus | 5.0 | |

| Anticancer | Breast cancer cells | 7.9 - 92 | |

| Antimicrobial | Gram-positive bacteria | 10 - 30 | |

| Enzyme Inhibition | Tyrosinase | 40.43 |

Case Study 1: Influenza Virus Inhibition

A study focused on the inhibitory effects of piperidine derivatives on the H1N1 influenza virus demonstrated that modifications in the benzyl group significantly enhanced antiviral activity. The study identified a specific binding site on the hemagglutinin protein that is crucial for fusion inhibition, suggesting that this compound could serve as a lead compound for antiviral drug development .

Case Study 2: Cancer Cell Growth Inhibition

In another investigation, various piperidine derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15-16H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPXOVFHVMIUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-78-6 | |

| Record name | 4-Piperidinemethanamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.